![molecular formula C16H21N3O3 B7690302 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide](/img/structure/B7690302.png)
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide involves its ability to modulate the activity of GABA(A) receptors. This compound has been shown to enhance the activity of these receptors, leading to increased inhibition of neuronal activity. This effect is thought to underlie its potential as a treatment for epilepsy and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide include its ability to modulate the activity of GABA(A) receptors, leading to increased inhibition of neuronal activity. This compound has also been shown to have anxiolytic and sedative effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide in lab experiments is its ability to selectively modulate the activity of GABA(A) receptors. This makes it a useful tool for investigating the role of these receptors in various biological processes. However, one limitation of this compound is its relatively low solubility, which may make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for research involving 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide. One area of interest is its potential as a treatment for epilepsy and other neurological disorders. Additionally, further investigation into its mechanism of action and its effects on other neurotransmitter systems may provide insights into its broader physiological effects. Finally, the development of more soluble analogs of this compound may enhance its usefulness as a tool for investigating GABA(A) receptor function.
Synthesis Methods
The synthesis of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide involves several steps, including the reaction of 4-methoxybenzohydrazide with propionic anhydride to form the corresponding propionic acid hydrazide. This intermediate is then reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine and N-propylbutyric acid chloride to produce the final product.
Scientific Research Applications
This compound has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have activity as a modulator of GABA(A) receptors, which are involved in the regulation of neuronal excitability. Additionally, it has been investigated for its potential as a treatment for epilepsy and other neurological disorders.
properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-11-17-14(20)5-4-6-15-18-16(19-22-15)12-7-9-13(21-2)10-8-12/h7-10H,3-6,11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPISPPAAIMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.